6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the triazolothiadiazole family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with various aryl halides . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole and thiadiazole rings.
Common reagents and conditions used in these reactions include ethanol, potassium hydroxide, and various aryl halides. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic applications include anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles and triazoloquinoxalines. Compared to these, 6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . Other similar compounds include:
- 1,2,4-triazolo[4,3-a]quinoxaline
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
6-[5-(2-chlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4OS/c1-12-15(11-17(26-12)14-9-5-6-10-16(14)21)19-24-25-18(22-23-20(25)27-19)13-7-3-2-4-8-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWJPCLFIPWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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